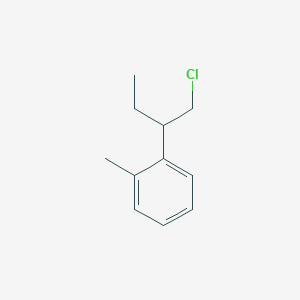
2-(1-Benzylpyrrolidin-3-yl)-2-fluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzylpyrrolidin-3-yl)-2-fluoroacetic acid: is a synthetic organic compound that features a pyrrolidine ring substituted with a benzyl group and a fluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzylpyrrolidin-3-yl)-2-fluoroacetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,4-diketones or amino alcohols.
Benzylation: The pyrrolidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Fluoroacetic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the fluoroacetic acid moiety, potentially converting it to the corresponding alcohol.
Substitution: The fluoro group in the fluoroacetic acid moiety can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Fluoroalcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: 2-(1-Benzylpyrrolidin-3-yl)-2-fluoroacetic acid is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as enzymes and receptors.
Industry: In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-Benzylpyrrolidin-3-yl)-2-fluoroacetic acid is not fully elucidated, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluoroacetic acid moiety may play a role in inhibiting enzyme activity by mimicking natural substrates, while the benzylpyrrolidine structure may enhance binding affinity and selectivity.
Comparison with Similar Compounds
2-(1-Benzylpyrrolidin-3-yl)acetic acid: Lacks the fluoro group, which may result in different biological activities and reactivity.
2-(1-Benzylpyrrolidin-3-yl)-2-chloroacetic acid: Contains a chloro group instead of a fluoro group, which may affect its chemical reactivity and biological interactions.
2-(1-Benzylpyrrolidin-3-yl)-2-bromoacetic acid: Similar to the chloro derivative but with a bromo group, potentially leading to different reactivity and biological effects.
Uniqueness: The presence of the fluoro group in 2-(1-Benzylpyrrolidin-3-yl)-2-fluoroacetic acid imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H16FNO2 |
|---|---|
Molecular Weight |
237.27 g/mol |
IUPAC Name |
2-(1-benzylpyrrolidin-3-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C13H16FNO2/c14-12(13(16)17)11-6-7-15(9-11)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,16,17) |
InChI Key |
GSTXIWSFBHXILL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(C(=O)O)F)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B13152194.png)
![(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B13152211.png)

![N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13152217.png)

![5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B13152225.png)

![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one](/img/structure/B13152231.png)



![9a-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13152251.png)

methanol](/img/structure/B13152259.png)
